molecular formula C20H23NO3 B259133 2-[4-(4-methylphenyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

2-[4-(4-methylphenyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

Katalognummer: B259133
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: WIEUMBNZVFSNBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound with a unique structure that combines a biphenyl group with a tetrahydrofuran moiety

Eigenschaften

Molekularformel

C20H23NO3

Molekulargewicht

325.4 g/mol

IUPAC-Name

2-[4-(4-methylphenyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H23NO3/c1-15-4-6-16(7-5-15)17-8-10-18(11-9-17)24-14-20(22)21-13-19-3-2-12-23-19/h4-11,19H,2-3,12-14H2,1H3,(H,21,22)

InChI-Schlüssel

WIEUMBNZVFSNBB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3

Kanonische SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC3CCCO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps. One common route starts with the preparation of the biphenyl intermediate, which is then functionalized to introduce the tetrahydrofuran moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4’-Methyl-2-biphenylcarbonitrile: Shares the biphenyl core but lacks the tetrahydrofuran moiety.

    4-Methylbiphenyl: A simpler biphenyl derivative without additional functional groups.

Uniqueness

2-[(4’-methyl[1,1’-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its combination of a biphenyl group with a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.